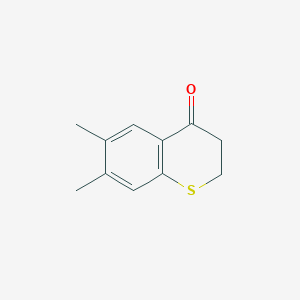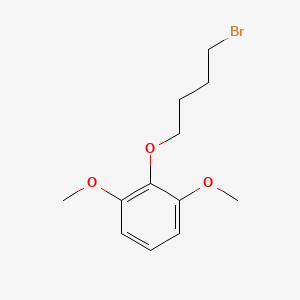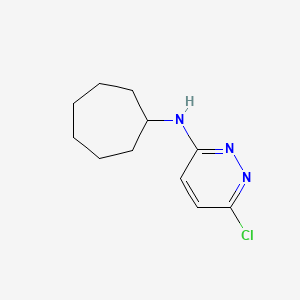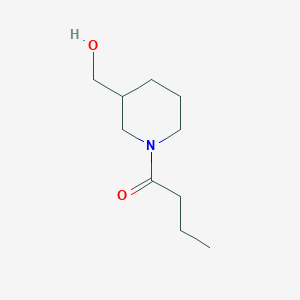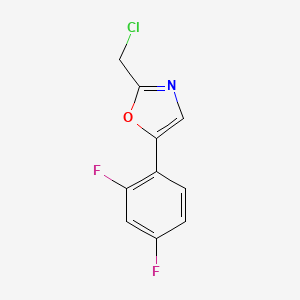
2-(Chlorométhyl)-5-(2,4-difluorophényl)oxazole
Vue d'ensemble
Description
2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole is a heterocyclic compound that features a chloromethyl group and a difluorophenyl group attached to an oxazole ring
Applications De Recherche Scientifique
2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as difluoromethylated heterocycles, are known to have significant biological and pharmacological activity .
Mode of Action
Difluoromethylation is a common process used to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Biochemical Pathways
Difluoromethylated heterocycles are known to be involved in various biological and pharmacological processes .
Analyse Biochimique
Biochemical Properties
2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. For example, it can interact with cysteine residues in enzymes, resulting in enzyme inhibition or activation depending on the context of the interaction . Additionally, 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole can form hydrogen bonds with amino acid residues, further influencing protein structure and function.
Cellular Effects
The effects of 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways and cellular responses. Moreover, 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of enzymes and proteins. The chloromethyl group of the compound can react with nucleophilic sites on biomolecules, leading to the formation of covalent adducts . This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole can influence gene expression by binding to transcription factors and altering their activity, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Over time, the effects of the compound on cellular function may change due to its degradation products, which can have different biochemical properties. Long-term studies in vitro and in vivo have demonstrated that 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole can have sustained effects on cellular processes, although the magnitude of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects. Beyond this range, the compound’s toxicity increases, leading to detrimental effects on cellular and tissue function.
Metabolic Pathways
2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole can influence the activity of metabolic enzymes, thereby modulating overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole within tissues is also dependent on its interaction with plasma proteins, which can affect its bioavailability and overall pharmacokinetics.
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, affecting mitochondrial function and cellular energy metabolism. The specific localization of 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole within the cell determines its biochemical effects and overall impact on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable oxazole precursor under chloromethylation conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. Typical conditions involve refluxing in an appropriate solvent such as acetonitrile or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of the oxazole.
Oxidation: Products may include oxazole carboxylic acids or ketones.
Reduction: Products can include reduced oxazole derivatives with modified substituents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-2-(2,4-difluorophenyl)oxirane: This compound features an oxirane ring instead of an oxazole ring, leading to different reactivity and applications.
2-(Chloromethyl)-5-(2,4-difluorophenyl)thiazole: The thiazole ring imparts different electronic properties compared to the oxazole ring.
2-(Bromomethyl)-5-(2,4-difluorophenyl)oxazole: The bromomethyl group can undergo similar reactions as the chloromethyl group but with different reactivity.
Uniqueness
2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole is unique due to the combination of the oxazole ring with both chloromethyl and difluorophenyl substituents. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
2-(chloromethyl)-5-(2,4-difluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-4-10-14-5-9(15-10)7-2-1-6(12)3-8(7)13/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQJMSLILLNRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1461462.png)
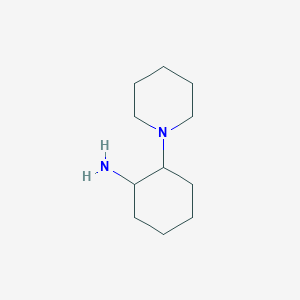
![(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine](/img/structure/B1461466.png)

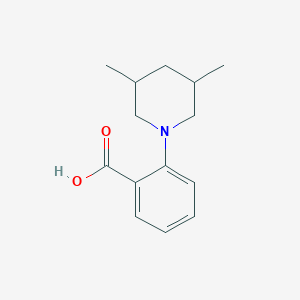

![[Methyl(propyl)sulfamoyl]amine](/img/structure/B1461471.png)
